

Spectroscopic Profile of N-Methyldibutylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-Methyldibutylamine	
Cat. No.:	B147177	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Methyldibutylamine**, a tertiary amine with applications in organic synthesis and materials chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **N-Methyldibutylamine** by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Data

The proton NMR spectrum of **N-Methyldibutylamine** exhibits signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom.



Assignment	Chemical Shift (ppm)	Multiplicity	Integration	Coupling Constant (J) in Hz
CH₃-N	~2.2	Singlet	3H	-
N-CH ₂ -	~2.3	Triplet	4H	~7
-CH ₂ -CH ₂ -	~1.3-1.5	Multiplet	4H	-
-CH₂-CH₃	~0.9	Triplet	6H	~7

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer's field strength.

¹³C NMR Data

The carbon NMR spectrum provides information on the different carbon environments in **N-Methyldibutylamine**.

Assignment	Chemical Shift (ppm)	
CH ₃ -N	~42	
N-CH ₂ -	~58	
-CH ₂ -CH ₂ -	~30	
-CH ₂ -CH ₃	~20	
-CH ₂ -CH ₃	~14	

Note: These are approximate chemical shifts and can be influenced by the experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **N-Methyldibutylamine** is characterized by the absence of N-H stretching bands and the presence of C-H and C-N stretching and bending vibrations.



Frequency (cm ⁻¹)	Intensity	Assignment
2950-2800	Strong	C-H stretching (alkyl)
1465	Medium	C-H bending (methylene)
1380	Medium	C-H bending (methyl)
1260-1020	Medium	C-N stretching (tertiary amine)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **N-Methyldibutylamine**, with a molecular weight of 143.27 g/mol, the mass spectrum would show a molecular ion peak (M+) and various fragment ions.[1]

m/z	Relative Intensity	Possible Fragment
143	Moderate	[M] ⁺ (Molecular Ion)
128	High	[M-CH ₃] ⁺
100	High	[M-C ₃ H ₇] ⁺ (alpha-cleavage)
86	Moderate	[M-C4H9]+ (alpha-cleavage)
58	High	[CH₃N(CH₂)]+
44	Moderate	[CH₃NHCH₂]+

Note: The relative intensities are estimations and can vary based on the ionization method and energy.

Experimental Protocols

The following are detailed, representative methodologies for the spectroscopic analysis of **N-Methyldibutylamine**.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **N-Methyldibutylamine**.



Materials:

- N-Methyldibutylamine
- Deuterated chloroform (CDCl₃)
- Tetramethylsilane (TMS)
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 400 MHz)

Procedure:

- Sample Preparation: A solution of **N-Methyldibutylamine** is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of CDCl₃ in a clean, dry vial. A small amount of TMS is added as an internal standard (0 ppm). The solution is then transferred to an NMR tube.
- Instrument Setup: The NMR spectrometer is tuned and locked onto the deuterium signal of the CDCl₃. The sample is shimmed to achieve a homogeneous magnetic field.
- ¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
- ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required.
- Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

FT-IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of neat **N-Methyldibutylamine**.



Materials:

- N-Methyldibutylamine (liquid)
- FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr) for a neat liquid sample.

Procedure:

- Sample Preparation (ATR): A small drop of liquid N-Methyldibutylamine is placed directly onto the ATR crystal.
- Sample Preparation (Neat Liquid Cell): A drop of the liquid is placed between two salt plates to form a thin film.[1]
- Background Spectrum: A background spectrum of the empty ATR crystal or clean salt plates is recorded to subtract atmospheric and instrument-related absorptions.
- Sample Spectrum: The IR spectrum of the sample is recorded, typically in the range of 4000 to 400 cm⁻¹. A sufficient number of scans (e.g., 16 or 32) are co-added to obtain a high-quality spectrum.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the retention time and mass spectrum of **N-Methyldibutylamine**.

Materials:

- N-Methyldibutylamine
- A suitable solvent (e.g., dichloromethane or hexane)
- GC-MS instrument equipped with a capillary column (e.g., DB-5ms) and an electron ionization (EI) source.



Procedure:

Sample Preparation: A dilute solution of N-Methyldibutylamine (e.g., 100 ppm) is prepared
in the chosen solvent.

GC Method:

- Injector: The injector temperature is set to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C). A small volume (e.g., 1 μL) of the sample is injected in split or splitless mode.
- Oven Program: A temperature program is used to separate the analyte from any impurities. A typical program might start at 50 °C, hold for 1-2 minutes, and then ramp up to 250 °C at a rate of 10-20 °C/min.
- Carrier Gas: Helium is typically used as the carrier gas with a constant flow rate (e.g., 1 mL/min).

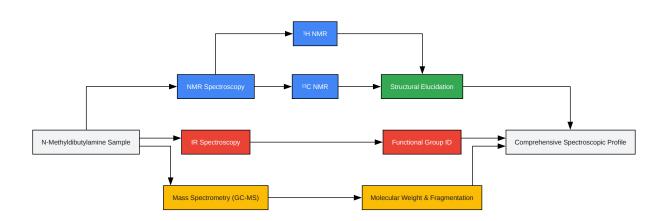
MS Method:

- Ionization: Electron Ionization (EI) at 70 eV is commonly used.
- Mass Analyzer: The mass analyzer (e.g., a quadrupole) is set to scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 35-200).
- Transfer Line and Ion Source Temperature: These are typically maintained at around 230
 C and 200 °C, respectively.
- Data Analysis: The resulting total ion chromatogram (TIC) is analyzed to determine the
 retention time of N-Methyldibutylamine. The mass spectrum corresponding to the
 chromatographic peak is then examined to identify the molecular ion and characteristic
 fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **N-Methyldibutylamine**.





Click to download full resolution via product page

Caption: Workflow for the Spectroscopic Analysis of **N-Methyldibutylamine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. N-Methyldibutylamine | 3405-45-6 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of N-Methyldibutylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147177#spectroscopic-data-for-n-methyldibutylamine-nmr-ir-ms]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com